![molecular formula C15H13NO3 B1601502 2-(3-Benzamidophenyl)acetic acid CAS No. 64198-92-1](/img/structure/B1601502.png)
2-(3-Benzamidophenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthetic methods for producing indole derivatives, including this compound, have attracted significant interest. Researchers have explored various approaches, such as the Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, and more .
Scientific Research Applications
Environmental and Biological Monitoring of Benzene
A study conducted on the metabolites of benzene, such as S-phenylmercapturic acid (SPMA), in children and adolescents revealed insights into environmental exposures. Benzene, a known carcinogen, was analyzed through its metabolites in urine samples, highlighting the pervasive nature of this substance in everyday environments. The research underlines the importance of monitoring and reducing benzene exposure to mitigate health risks, especially in younger populations (Schwedler et al., 2020).
Pharmacokinetics and Clinical Trials
Flavone acetic acid, another benzene-acetic acid derivative, was evaluated for its pharmacokinetic properties and therapeutic potential in a phase I clinical trial. This study aimed to understand the drug's behavior in the body and its possible applications in treating certain cancers. Although the trial did not observe significant tumor responses, the research contributes to the broader understanding of how such compounds can be utilized in oncology (Havlin et al., 1991).
Novel Therapeutic Applications
In the realm of novel therapeutic applications, NCX-1000, a nitric oxide–releasing derivative of ursodeoxycholic acid, demonstrated an interesting case. Although the primary focus was on cirrhosis and portal hypertension, the methodology and pharmacological interventions reflect the ongoing search for new applications of acetic acid derivatives in treating complex diseases (Berzigotti et al., 2010).
Occupational Exposure Biomarkers
Research on the correlation between environmental exposure to low levels of benzene and biological exposure indexes has led to the development of more accurate biomarkers for occupational health. Such studies are crucial for improving workplace safety standards and reducing the risk of exposure to harmful substances (Carrieri et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-benzamidophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)10-11-5-4-8-13(9-11)16-15(19)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHLTORYOVGHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516738 | |
Record name | (3-Benzamidophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64198-92-1 | |
Record name | (3-Benzamidophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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